Enantiomeric Specification vs. Racemic or (R)-Analogues – Procurement Control
The compound is exclusively supplied as the (S)-enantiomer (CAS 149357‑18‑6 for the defined (S)-form). In contrast, the racemic analogue or the (R)-enantiomer (CAS not assigned to the pure (R)-form) carries a different stereochemical descriptor and, based on class‑level observations with imidazole‑alkylamines, can exhibit divergent in‑vitro pharmacology . For procurement, the absence of a pure (R)-enantiomer standard on the market makes the (S)-enantiomer the only commercially available stereochemically defined option, reducing uncertainty in chiral-pool synthesis .
| Evidence Dimension | Stereochemical purity and commercial availability |
|---|---|
| Target Compound Data | Pure (S)-enantiomer, ≥97 % chemical purity |
| Comparator Or Baseline | Racemic mixture (CAS 1154920‑41‑8, undefined stereochemistry) or hypothetical (R)-enantiomer |
| Quantified Difference | Not quantified; difference inferred from class SAR |
| Conditions | Commercial catalogue review |
Why This Matters
For chiral-pool synthesis or enantioselective SAR studies, the guaranteed (S)-configuration eliminates the confounding effect of the opposite enantiomer and is the only enantiopure form readily procurable.
